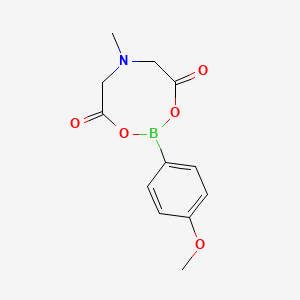![molecular formula C16H28N2O6 B1429387 2-Oxa-7-azaspiro[3.5]nonane hemioxalate CAS No. 1429056-28-9](/img/structure/B1429387.png)
2-Oxa-7-azaspiro[3.5]nonane hemioxalate
Overview
Description
2-Oxa-7-azaspiro[3.5]nonane hemioxalate is an organic compound with the molecular formula C16H28N2O6. It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including its use as a leuco dye and photochromic material .
Mechanism of Action
Target of Action
It is known that spiro forms of oxazines, which this compound belongs to, find applications as leuco dyes .
Mode of Action
2-Oxa-7-azaspiro[3.5]nonane hemioxalate interacts with its targets by displaying chromism, a property that allows it to reversibly interchange between its colorless and colored forms . This reversible process is essential for creating materials that change color in response to various stimuli.
Biochemical Pathways
The compound’s ability to display chromism suggests it may influence pathways related to color perception and light absorption .
Result of Action
Its ability to display chromism suggests it may have applications in materials that change color in response to various stimuli .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in light, temperature, or pH could potentially affect its chromic properties .
Preparation Methods
The synthesis of 2-Oxa-7-azaspiro[35]nonane hemioxalate involves multiple stepsThis process requires specific chemical techniques and equipment . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Oxa-7-azaspiro[3.5]nonane hemioxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Oxa-7-azaspiro[3.5]nonane hemioxalate has several scientific research applications:
Comparison with Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane hemioxalate can be compared with other spiro compounds, such as:
Spirooxazines: These compounds also display photochromism and are used in similar applications.
Spiroindolines: These compounds are used in the development of photochromic lenses and other optical materials.
Spirobenzopyrans: These compounds are known for their use in photochromic and thermochromic applications.
The uniqueness of this compound lies in its specific structure and the range of applications it offers .
Properties
IUPAC Name |
2-oxa-7-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVUFRRXXSVWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC2.C1CNCCC12COC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




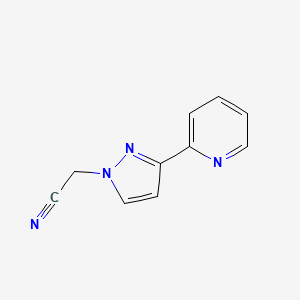
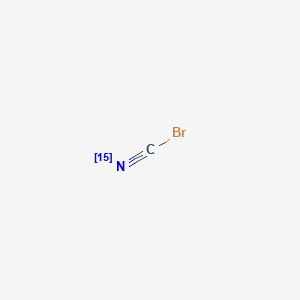
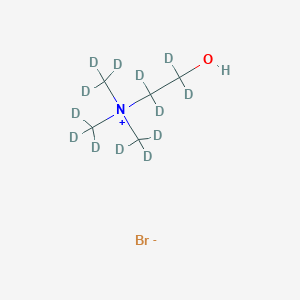
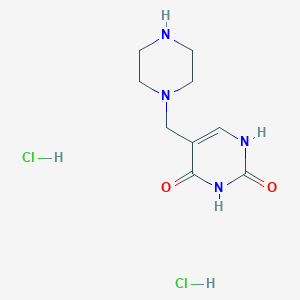
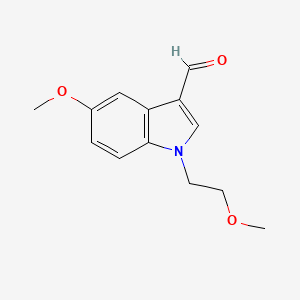
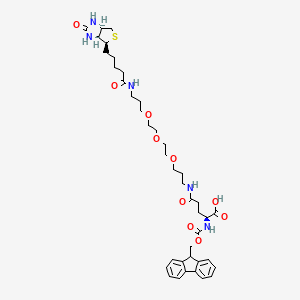
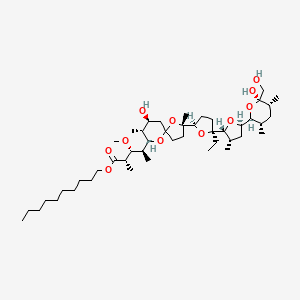

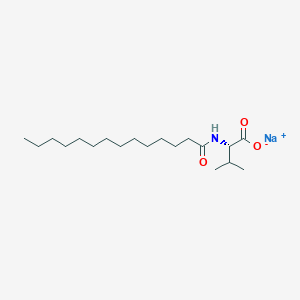
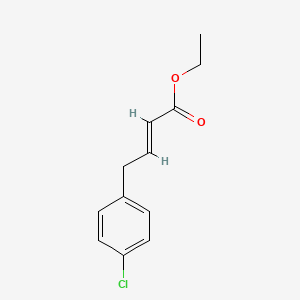
![2-Chlorodibenzo[b,f]oxepine](/img/structure/B1429322.png)
